molecular formula C9H6N2O3 B13513852 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

Cat. No.: B13513852
M. Wt: 190.16 g/mol
InChI Key: OMABJBRVZWPDJY-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 It is known for its unique structure, which includes a phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine, followed by oxidation to yield the desired compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phthalazine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid is unique due to its specific phthalazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-3H-phthalazine-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-7-5(4-10-11-8)2-1-3-6(7)9(13)14/h1-4H,(H,11,12)(H,13,14)

InChI Key

OMABJBRVZWPDJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)NN=C2

Origin of Product

United States

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